molecular formula C17H17N3O5S2 B2522708 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 865175-74-2

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Katalognummer B2522708
CAS-Nummer: 865175-74-2
Molekulargewicht: 407.46
InChI-Schlüssel: DVICCPWPMLIXMA-ZCXUNETKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

Research on related benzothiazole derivatives has focused on optimizing their metabolic stability and enhancing their pharmacological profiles. For example, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved studying various 6,5-heterocycles to improve metabolic stability, leading to the identification of compounds with similar in vitro potency and in vivo efficacy to known inhibitors, with minimal metabolic deacetylation issues (Stec et al., 2011).

Antimicrobial and Antimalarial Activities

The antimicrobial and antimalarial properties of sulfonamide derivatives, including benzothiazole sulfonamides, have been extensively studied. These compounds have shown efficacy against a range of pathogens and are characterized by their ADMET properties, indicating their potential as therapeutic agents. For instance, certain sulfonamide derivatives demonstrated excellent antimalarial activity with significant selectivity indexes, highlighting the role of the attached heterocyclic moieties in enhancing activity (Fahim & Ismael, 2021).

Anticancer Research

Compounds related to benzothiazole acetamide derivatives have been evaluated for their anticancer effects. Research into dual inhibitors of PI3K and mTOR, for example, has led to the development of compounds with reduced toxicity and the ability to effectively inhibit tumor growth in vivo, suggesting their applicability as anticancer agents with low toxicity (Xie et al., 2015).

Enzyme Inhibition and Photovoltaic Efficiency

Other studies have focused on the enzyme inhibitory potential and photovoltaic efficiency of benzothiazolinone acetamide analogs. These compounds have been shown to possess good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity and potential interactions with enzymes like Cyclooxygenase 1 (COX1) have been explored to understand their broader biological and photophysical properties (Mary et al., 2020).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of compounds containing the benzothiazole moiety. These studies aim to identify compounds with superior antioxidant activity compared to standard agents, which could have implications for developing treatments for oxidative stress-related diseases (Talapuru et al., 2014).

Eigenschaften

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-3-8-19-12-5-4-11(27(2,24)25)9-13(12)26-17(19)18-14(21)10-20-15(22)6-7-16(20)23/h3-5,9H,1,6-8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVICCPWPMLIXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.